Disodium 9(or 10)-(sulfooxy)stearate Disodium 9(or 10)-(sulfooxy)stearate
Brand Name: Vulcanchem
CAS No.: 65151-75-9
VCID: VC18463804
InChI: InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2
SMILES:
Molecular Formula: C18H34Na2O6S
Molecular Weight: 424.5 g/mol

Disodium 9(or 10)-(sulfooxy)stearate

CAS No.: 65151-75-9

Cat. No.: VC18463804

Molecular Formula: C18H34Na2O6S

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Disodium 9(or 10)-(sulfooxy)stearate - 65151-75-9

Specification

CAS No. 65151-75-9
Molecular Formula C18H34Na2O6S
Molecular Weight 424.5 g/mol
IUPAC Name disodium;9-sulfonatooxyoctadecanoate
Standard InChI InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2
Standard InChI Key VGTVRFVVWNDJDH-UHFFFAOYSA-L
Canonical SMILES CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Disodium 9(or 10)-(sulfooxy)stearate consists of an 18-carbon stearic acid backbone with a sulfooxy group (-OSO3⁻) at either the ninth or tenth position, balanced by two sodium counterions. The IUPAC name, disodium;9-sulfonatooxyoctadecanoate, reflects this structure . The compound’s amphiphilic nature arises from its hydrophobic alkyl chain and hydrophilic sulfonate head, enabling it to reduce surface tension at oil-water interfaces.

Key Structural Features:

  • Hydrocarbon Chain: An 18-carbon saturated chain derived from stearic acid (C₁₈H₃₆O₂) .

  • Sulfooxy Group: Positioned at carbon 9 or 10, contributing to solubility in polar solvents.

  • Sodium Counterions: Enhance ionic strength and stability in aqueous solutions .

Physicochemical Data

The compound’s properties are critical for its industrial utility:

PropertyValueSource
Molecular FormulaC₁₈H₃₄Na₂O₆S
Molecular Weight424.5 g/mol
SolubilityWater-soluble
Critical Micelle Concentration (CMC)~0.1–1 mM (estimated)

The canonical SMILES representation, CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+], confirms the branching and ionic configuration. Its Standard InChIKey (VGTVRFVVWNDJDH-UHFFFAOYSA-L) uniquely identifies the stereochemical arrangement.

Synthesis and Reaction Mechanisms

Industrial Synthesis Pathways

The production of disodium 9(or 10)-(sulfooxy)stearate involves two primary steps:

  • Sulfonation of Stearic Acid:
    Stearic acid reacts with chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in a nonpolar solvent (e.g., dichloroethane). This electrophilic substitution introduces the sulfooxy group at carbon 9 or 10, yielding 9(or 10)-(sulfooxy)stearic acid .

    C18H36O2+SO3C18H35O5S+H2O\text{C}_{18}\text{H}_{36}\text{O}_2 + \text{SO}_3 \rightarrow \text{C}_{18}\text{H}_{35}\text{O}_5\text{S} + \text{H}_2\text{O}
  • Neutralization with Sodium Hydroxide:
    The sulfonated intermediate is treated with sodium hydroxide (NaOH) to form the disodium salt:

    C18H35O5S+2NaOHC18H34Na2O6S+2H2O\text{C}_{18}\text{H}_{35}\text{O}_5\text{S} + 2\text{NaOH} \rightarrow \text{C}_{18}\text{H}_{34}\text{Na}_2\text{O}_6\text{S} + 2\text{H}_2\text{O}

Reaction Specificity and Byproducts

Functional Applications and Mechanism of Action

Surfactant and Emulsifier

As a anionic surfactant, disodium 9(or 10)-(sulfooxy)stearate reduces interfacial tension between hydrophobic and hydrophilic phases. Its critical micelle concentration (CMC) enables micelle formation, encapsulating oils in aqueous solutions.

Key Applications:

  • Detergents: Enhances grease removal by solubilizing lipids .

  • Cosmetics: Stabilizes emulsions in creams and lotions .

  • Pharmaceuticals: Serves as an excipient in tablet formulations to improve drug solubility .

Biological Interactions

Comparative Analysis with Related Compounds

Sodium Stearate vs. Disodium 9(or 10)-(Sulfooxy)stearate

Sodium stearate (C₁₈H₃₅NaO₂), a simpler soap derivative, lacks the sulfooxy group, limiting its solubility in hard water. In contrast, the sulfooxy group in disodium 9(or 10)-(sulfooxy)stearate confers enhanced water solubility and resistance to divalent cations (e.g., Ca²⁺, Mg²⁺), making it superior in detergent formulations .

Other Sulfonated Fatty Acid Salts

CompoundMolecular FormulaSulfonate PositionKey Difference
Sodium methyl 10-(sulfooxy)stearateC₁₉H₃₇NaO₆S10 (methyl ester)Lower water solubility
2-Sulfo-octadecanoic acidC₁₈H₃₅NaO₅S2Higher reactivity

Disodium 9(or 10)-(sulfooxy)stearate’s mid-chain sulfonation balances solubility and stability, optimizing performance in emulsification .

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